

In-Depth Technical Guide on 3-Ethoxysalicylaldehyde (CAS: 492-88-6)

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Compound of Interest

Compound Name: 3-Ethoxysalicylaldehyde

Cat. No.: B1293910

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxysalicylaldehyde, with the Chemical Abstracts Service (CAS) number 492-88-6, is an aromatic aldehyde that serves as a versatile precursor in organic synthesis.^[1] Structurally, it is a derivative of salicylaldehyde featuring an ethoxy group at the 3-position of the benzene ring. This substitution pattern imparts unique chemical properties and reactivity, making it a valuable building block for the synthesis of a wide range of compounds, particularly Schiff bases and salen-type ligands. These derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.^[2]^[3]^[4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and applications of **3-ethoxysalicylaldehyde**, with a focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

3-Ethoxysalicylaldehyde is a solid at room temperature, typically appearing as a yellow to brown crystalline powder.^[4] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **3-Ethoxysalicylaldehyde**

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 492-88-6 | [5] |
| Molecular Formula | C ₉ H ₁₀ O ₃ | [5] |
| Molecular Weight | 166.17 g/mol | [5] |
| Appearance | Yellow to brown crystalline solid | [4] |
| Melting Point | 66-68 °C | [5] |
| Boiling Point | 263-264 °C | [5] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | |
| InChI Key | OFQBYHLLIJGMNP-UHFFFAOYSA-N | [5] |
| SMILES | CCOc1cccc(C=O)c1O | [5] |

Spectroscopic Data

The structural elucidation of **3-Ethoxysalicylaldehyde** is supported by various spectroscopic techniques. The key spectral data are summarized below.

Table 2: Spectroscopic Data of **3-Ethoxysalicylaldehyde**

| Technique | Key Features and Peaks |
|---|--|
| ^1H NMR (CDCl_3) | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, aldehyde proton, and hydroxyl proton. |
| ^{13}C NMR (CDCl_3) | Resonances for the ethoxy carbons, aromatic carbons (including those bearing the hydroxyl, ethoxy, and aldehyde groups), and the carbonyl carbon of the aldehyde. |
| IR (Infrared) | Characteristic absorption bands for the hydroxyl (O-H) stretch, aromatic C-H stretch, aldehyde C-H stretch, carbonyl (C=O) stretch of the aldehyde, and C-O stretches of the ether and phenol. |
| UV-Vis | Absorption maxima indicative of the electronic transitions within the aromatic system and the carbonyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of 3-Ethoxysalicylaldehyde

The synthesis of **3-Ethoxysalicylaldehyde** can be achieved through the ortho-formylation of 2-ethoxyphenol. The Duff reaction provides a viable method for this transformation.

Experimental Protocol: Synthesis via Duff Reaction

This protocol is a general procedure for the Duff reaction and can be adapted for the synthesis of **3-Ethoxysalicylaldehyde** from 2-ethoxyphenol.

Materials:

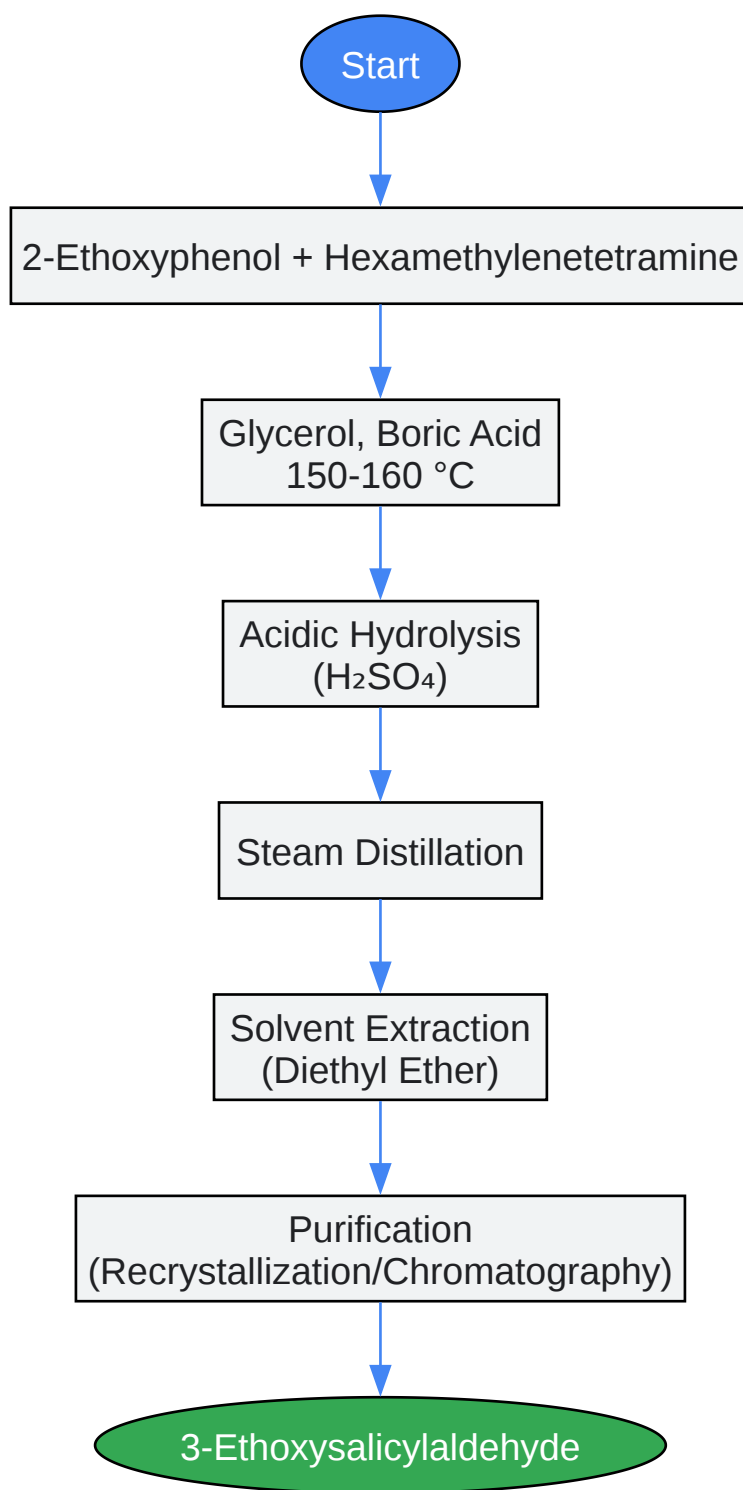
- 2-Ethoxyphenol
- Hexamethylenetetramine (HMTA)

- Glycerol
- Boric acid
- Sulfuric acid (concentrated)
- Water
- Diethyl ether

Procedure:

- In a suitable reaction vessel, a mixture of glycerol and boric acid is heated with stirring to prepare a glyceroboric acid solution.
- The solution is cooled, and 2-ethoxyphenol and hexamethylenetetramine are added.
- The reaction mixture is heated with vigorous stirring, maintaining the temperature in the range of 150-160 °C for approximately 20-30 minutes.
- The mixture is then cooled and acidified with a dilute solution of sulfuric acid.
- The product, **3-ethoxysalicylaldehyde**, is isolated from the reaction mixture by steam distillation.
- The distillate is extracted with diethyl ether.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.
- Further purification can be achieved by recrystallization or column chromatography.

Workflow for the Synthesis of **3-Ethoxysalicylaldehyde** via Duff Reaction



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Caption: Synthesis workflow for **3-Ethoxysalicylaldehyde**.

Applications in the Synthesis of Biologically Active Molecules

3-Ethoxysalicylaldehyde is a key starting material for the synthesis of Schiff bases and their metal complexes, many of which exhibit promising biological activities.

Synthesis of Schiff Bases

Schiff bases are readily synthesized through the condensation reaction of **3-ethoxysalicylaldehyde** with a primary amine.

Materials:

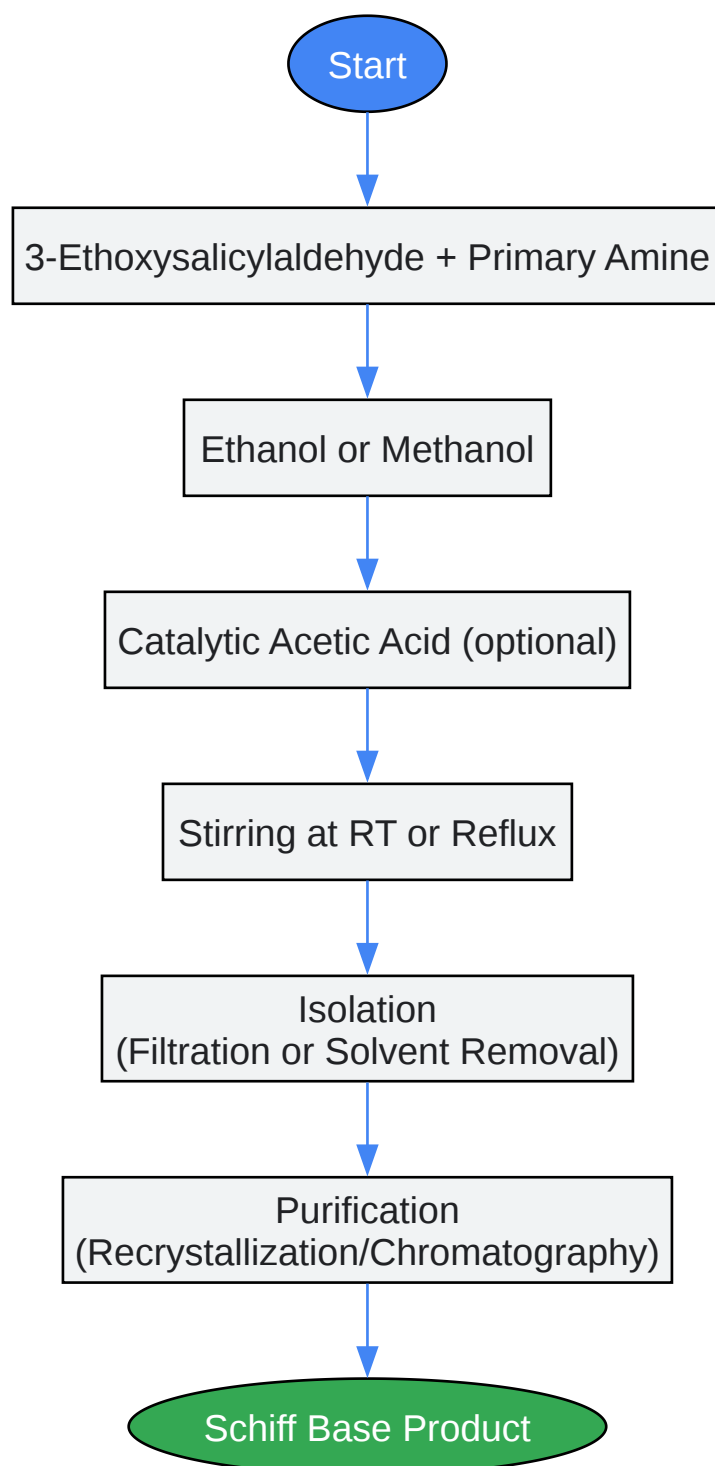
- **3-Ethoxysalicylaldehyde**
- Primary amine (e.g., an aniline or amino acid derivative)
- Ethanol or Methanol
- Glacial acetic acid (catalytic amount, optional)

Procedure:

- Dissolve **3-ethoxysalicylaldehyde** in a minimal amount of ethanol or methanol in a round-bottom flask.
- Add an equimolar amount of the primary amine to the solution.
- A few drops of glacial acetic acid can be added as a catalyst.
- The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the amine.
- The formation of the Schiff base is often indicated by a color change and/or the precipitation of a solid.
- The solid product is collected by filtration, washed with cold ethanol or methanol, and dried in a vacuum desiccator.

- If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Workflow for Schiff Base Synthesis



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Caption: General workflow for Schiff base synthesis.

Biological Activities of 3-Ethoxysalicylaldehyde Derivatives

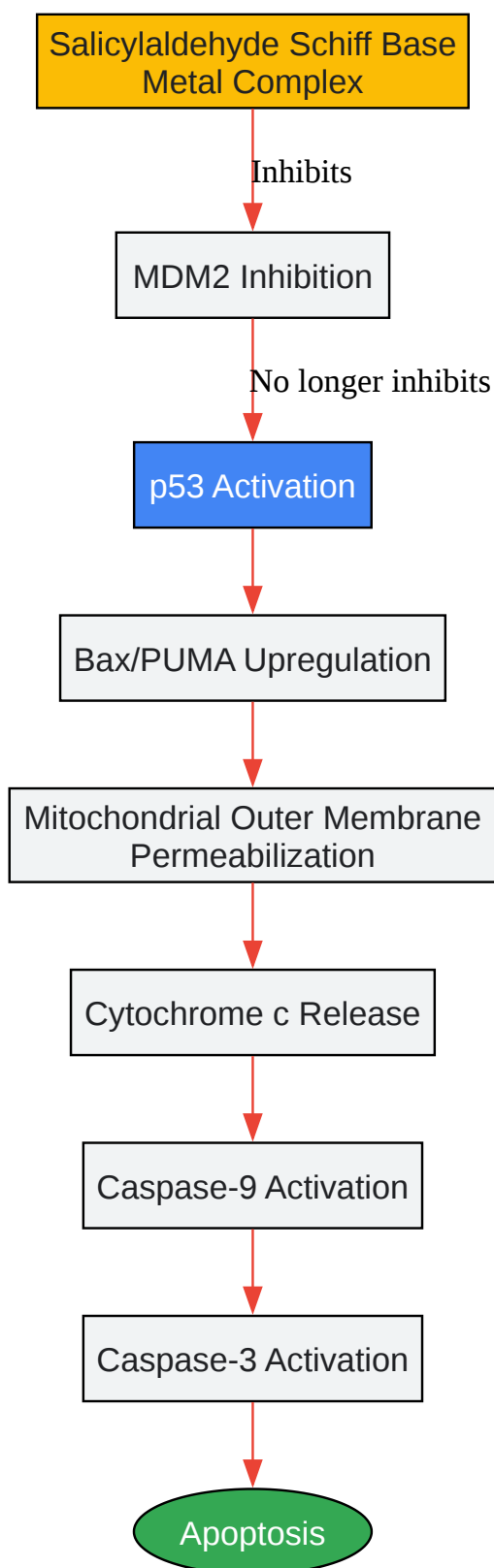
Derivatives of **3-Ethoxysalicylaldehyde**, particularly their Schiff base metal complexes, have been investigated for a range of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity and Associated Signaling Pathways

Several studies have reported the cytotoxic effects of metal complexes of Schiff bases derived from **3-ethoxysalicylaldehyde** against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis.

Some salicylaldehyde-based Schiff base complexes have been shown to induce apoptosis through the activation of the p53 tumor suppressor protein.^[6] Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

p53-Mediated Apoptotic Signaling Pathway

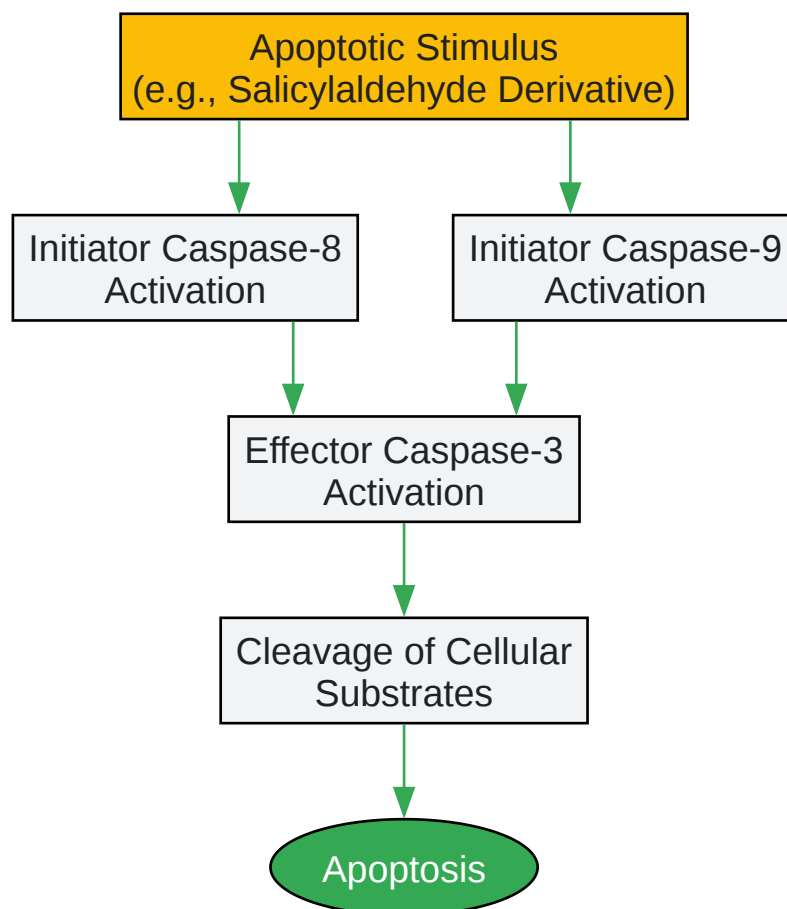


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Caption: p53-mediated apoptosis by salicylaldehyde derivatives.

The execution phase of apoptosis is mediated by a cascade of proteases called caspases.[7] Salicylaldehyde derivatives can trigger this cascade, leading to the cleavage of key cellular substrates and ultimately, cell death. The activation of initiator caspases (e.g., caspase-8 and caspase-9) leads to the activation of effector caspases (e.g., caspase-3).[7]

Caspase Activation Cascade in Apoptosis

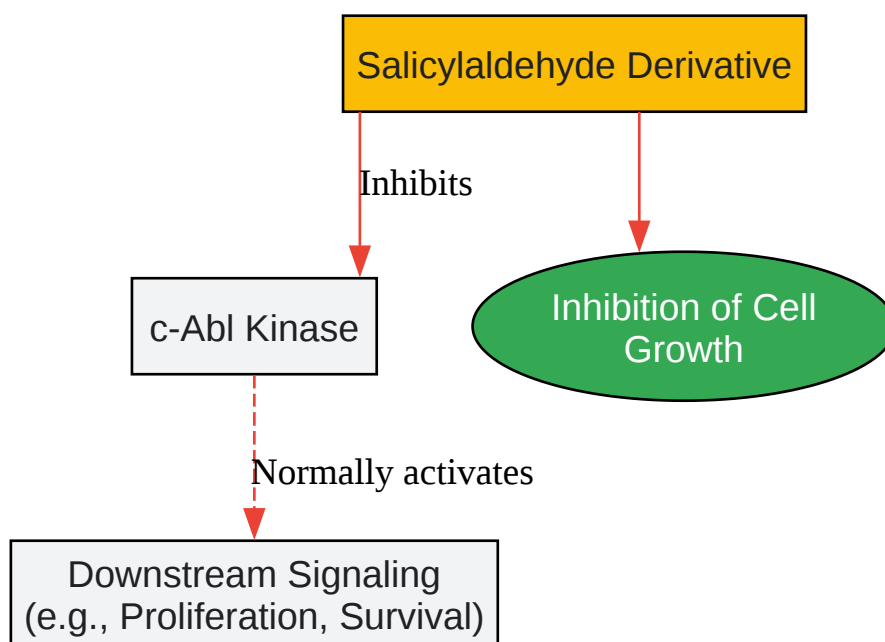


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Caption: Caspase cascade initiated by apoptotic stimuli.

Some salicylaldehyde benzoylhydrazones have been investigated as inhibitors of the c-Abl tyrosine kinase, which is implicated in certain types of leukemia.[6] Inhibition of c-Abl can disrupt downstream signaling pathways that promote cell proliferation and survival.

Inhibition of c-Abl Signaling Pathway



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Caption: c-Abl kinase inhibition by salicylaldehyde derivatives.

Antimicrobial Activity

Schiff bases derived from **3-ethoxysalicylaldehyde** have also demonstrated promising activity against various bacterial and fungal strains. The proposed mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Safety and Handling

3-Ethoxysalicylaldehyde should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

3-Ethoxysalicylaldehyde is a valuable and versatile building block in organic synthesis, particularly for the preparation of Schiff bases and their metal complexes. These derivatives have shown significant potential as anticancer and antimicrobial agents, with mechanisms of action that involve key cellular signaling pathways. Further research into the structure-activity

relationships and optimization of these compounds holds promise for the development of novel therapeutics. This technical guide provides a foundational understanding of the properties, synthesis, and applications of **3-ethoxysalicylaldehyde** to aid researchers and drug development professionals in their endeavors.

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